

# Physical and chemical properties of 2,4,5-Tribromo-1-methyl-1H-imidazole

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## Compound of Interest

Compound Name: 2,4,5-Tribromo-1-methyl-1H-imidazole

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## A Comprehensive Technical Guide to 2,4,5-Tribromo-1-methyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**2,4,5-Tribromo-1-methyl-1H-imidazole**, a halogenated N-methylated imidazole derivative, serves as a pivotal and highly functionalized building block in modern organic and medicinal chemistry. Its unique tribromo-substitution pattern on the imidazole core, combined with the N-methyl group that prevents tautomerization, imparts distinct reactivity and selectivity. This makes it an exceptionally valuable precursor for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents such as kinase inhibitors and antiviral compounds. This technical guide provides a detailed overview of the known physical and chemical properties, experimental protocols for its synthesis, and its application in key chemical transformations.

## Chemical Identity and Properties

**2,4,5-Tribromo-1-methyl-1H-imidazole** is a stable, crystalline solid, typically appearing as a white to light yellow or orange powder.<sup>[1]</sup> It is primarily utilized as a chemical intermediate in pharmaceutical discovery and materials science.<sup>[2]</sup> The strategic placement of three bromine

atoms offers multiple sites for selective functionalization, making it a versatile tool in synthetic chemistry.[2]

## Physical and Chemical Properties

A summary of the available quantitative data for **2,4,5-Tribromo-1-methyl-1H-imidazole** is presented below. It should be noted that while some experimental values are available, others are predicted and should be used as an estimation.

Property	Value	Source / Notes
CAS Number	1003-91-4	<a href="#">[1]</a>
Molecular Formula	C <sub>4</sub> H <sub>3</sub> Br <sub>3</sub> N <sub>2</sub>	-
Molecular Weight	318.80 g/mol	-
Appearance	White to Yellow to Orange powder to crystal	<a href="#">[1]</a>
Purity	>98.0% (HPLC)	<a href="#">[1]</a>
Melting Point	88.0 to 96.0 °C	<a href="#">[1]</a>
Boiling Point	364.9 °C at 760 mmHg	Predicted
Flash Point	174.5 °C	Predicted
Refractive Index	1.726	Predicted
Density	Data not available	For the non-methylated analog, 2,4,5-tribromo-1H-imidazole, the density is reported as 2.8510 g/cm <sup>3</sup> . <a href="#">[3]</a>
pKa	Data not available	The pKa of the conjugate acid of the parent compound, 1-methylimidazole, is 7.4, indicating it is slightly more basic than imidazole. <a href="#">[4]</a>
Solubility	No quantitative data available. Qualitative information for the related 2,4,5-tribromo-1H-imidazole suggests limited solubility in polar solvents like water and higher solubility in non-polar organic solvents. <a href="#">[3]</a>	

## Spectroscopic Data

Detailed, experimentally verified  $^1\text{H}$ -NMR,  $^{13}\text{C}$ -NMR, and mass spectrometry data for **2,4,5-Tribromo-1-methyl-1H-imidazole** are not widely available in the public domain. However, an FTIR spectrum is accessible and can be used for identification purposes. Researchers are advised to perform their own analytical characterization upon synthesis or purchase.

## Synthesis and Experimental Protocols

The synthesis of **2,4,5-Tribromo-1-methyl-1H-imidazole** is typically achieved through the direct bromination of 1-methylimidazole.

### Synthesis of **2,4,5-Tribromo-1-methyl-1H-imidazole**

This protocol is based on the direct bromination of N-methylimidazole in acetic acid.

#### Materials:

- N-methylimidazole (1.0 equiv)
- Sodium acetate (approx. 15 equiv)
- Bromine (3.0 equiv)
- Acetic acid
- Water
- Dichloromethane or Ether (for extraction)
- Magnesium sulfate or Sodium sulfate (for drying)
- Saturated sodium bicarbonate solution

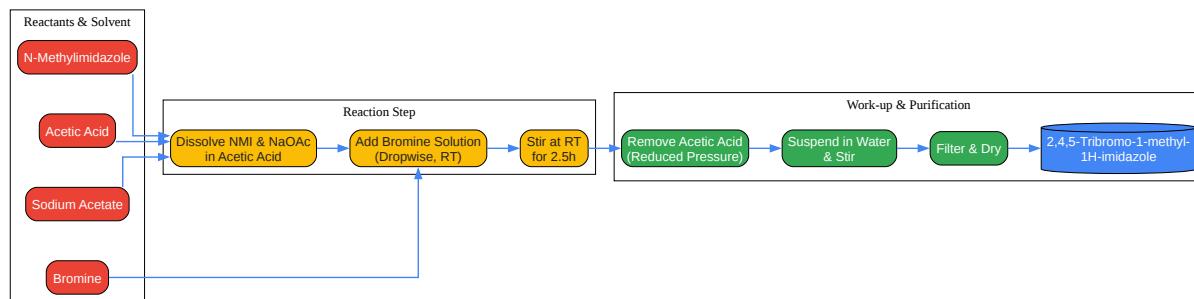
#### Procedure:

- In a suitable reaction vessel, dissolve N-methylimidazole and sodium acetate in acetic acid.
- At room temperature, add a solution of bromine in acetic acid dropwise to the mixture.
- Stir the reaction mixture at room temperature for approximately 2.5 hours.

- Upon completion, remove the acetic acid by distillation under reduced pressure.
- Suspend the resulting residue in water and stir for 10 minutes at room temperature.
- Collect the precipitate by filtration, wash thoroughly with water, and dry under high vacuum to yield the crude product as a light yellow powder.[5]

**Work-up and Purification:**

- The crude product can be further purified if necessary. An extraction can be performed by adjusting the pH of an aqueous suspension of the crude product to 7-8 with a saturated sodium bicarbonate solution.
- Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ether.
- Combine the organic phases, dry over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate under reduced pressure.
- If further purification is needed, silica gel column chromatography can be employed.[5]

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Caption: Workflow for the synthesis of **2,4,5-Tribromo-1-methyl-1H-imidazole**.

## Chemical Reactivity and Applications

The primary utility of **2,4,5-Tribromo-1-methyl-1H-imidazole** in synthetic chemistry is as a versatile substrate in palladium-catalyzed cross-coupling reactions. The three bromine atoms can be selectively replaced, allowing for the stepwise introduction of different functional groups. This makes it a key intermediate in the synthesis of complex heterocyclic systems for pharmaceuticals and advanced materials.<sup>[2]</sup>

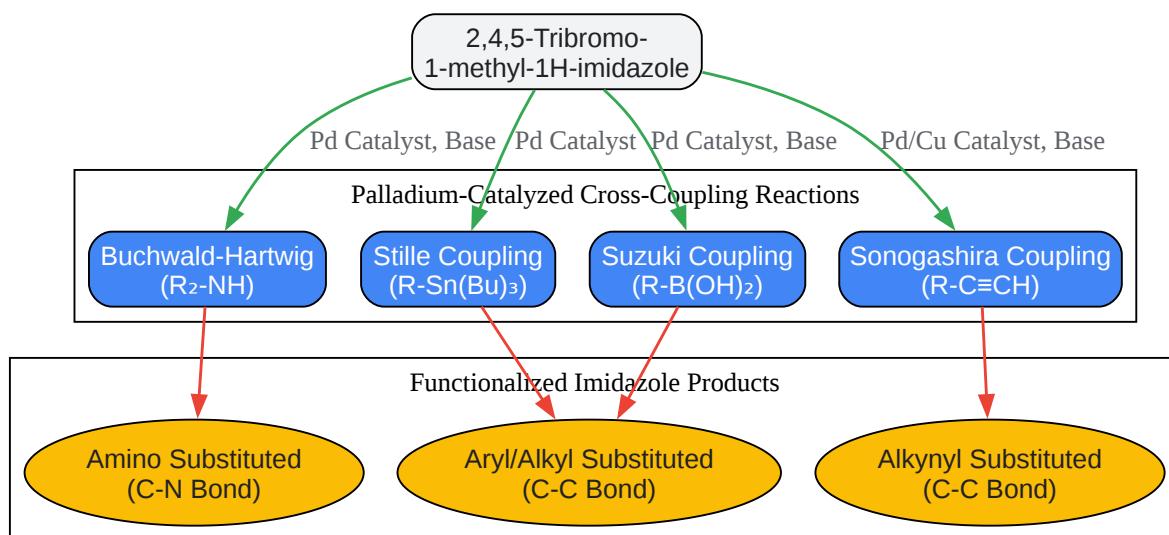
## Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent electrophile for various cross-coupling reactions, including:

- Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids.

- Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.
- Stille Coupling: For C-C bond formation with organostannanes.
- Sonogashira Coupling: For C-C bond formation with terminal alkynes.

These reactions are fundamental in drug development for creating libraries of substituted imidazoles, which are common scaffolds in bioactive molecules.[\[2\]](#)



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Caption: Reactivity of **2,4,5-Tribromo-1-methyl-1H-imidazole** in cross-coupling reactions.

## General Experimental Protocol for Suzuki-Miyaura Coupling

The following is a generalized protocol adapted from established procedures for the Suzuki coupling of bromo-heterocycles. Optimization for specific substrates is recommended.

Materials:

- **2,4,5-Tribromo-1-methyl-1H-imidazole** (1.0 equiv)
- Aryl- or heteroarylboronic acid (1.1 - 1.5 equiv)
- Palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ ,  $\text{Pd}(\text{OAc})_2$ , 2-5 mol%)
- Ligand (if required, e.g., SPhos, XPhos, 4-10 mol%)
- Base (e.g.,  $\text{K}_2\text{CO}_3$ ,  $\text{K}_3\text{PO}_4$ ,  $\text{Cs}_2\text{CO}_3$ , 2-3 equiv)
- Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, THF), potentially with water
- Inert atmosphere (Nitrogen or Argon)

**Procedure:**

- To an oven-dried reaction vessel under an inert atmosphere, add **2,4,5-Tribromo-1-methyl-1H-imidazole**, the boronic acid, the base, the palladium catalyst, and the ligand (if used).
- Add the anhydrous solvent via syringe. If a biphasic system is used, add degassed water.
- Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes or by using freeze-pump-thaw cycles.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the mixture to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

# General Experimental Protocol for Buchwald-Hartwig Amination

This generalized protocol is based on standard procedures for the amination of aryl bromides. The choice of catalyst, ligand, and base is crucial and often substrate-dependent.

## Materials:

- **2,4,5-Tribromo-1-methyl-1H-imidazole** (1.0 equiv)
- Primary or secondary amine (1.2 - 2.0 equiv)
- Palladium pre-catalyst (e.g.,  $\text{Pd}_2(\text{dba})_3$ ,  $\text{Pd}(\text{OAc})_2$ , 1-4 mol%)
- Phosphine Ligand (e.g., BINAP, XPhos, BrettPhos, 2-8 mol%)
- Base (e.g.,  $\text{NaOt-Bu}$ ,  $\text{K}_3\text{PO}_4$ , LiHMDS, 1.4 - 2.2 equiv)
- Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane, THF)
- Inert atmosphere (Nitrogen or Argon)

## Procedure:

- In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry reaction vessel.
- Add the solvent, followed by **2,4,5-Tribromo-1-methyl-1H-imidazole** and the amine.
- Seal the vessel and heat the reaction mixture to the required temperature (typically 65-110 °C) with stirring.
- Monitor the reaction by TLC or LC-MS until the starting material is consumed.
- After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite to remove palladium residues.
- Wash the filtrate with water and brine.

- Dry the organic layer over an anhydrous drying agent, filter, and concentrate in vacuo.
- Purify the product by silica gel column chromatography.

## Safety and Handling

Detailed toxicology data for **2,4,5-Tribromo-1-methyl-1H-imidazole** is not available. As with all halogenated organic compounds, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.

## Conclusion

**2,4,5-Tribromo-1-methyl-1H-imidazole** is a valuable and versatile intermediate for organic synthesis. Its utility is most pronounced in modern palladium-catalyzed cross-coupling reactions, providing a reliable pathway to highly functionalized imidazole derivatives. While a significant amount of practical synthetic information is available, a comprehensive public dataset of its physical and spectroscopic properties is still lacking. The protocols and data compiled in this guide serve as a foundational resource for researchers looking to employ this powerful building block in their synthetic endeavors.

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## References

- 1. rsc.org [rsc.org]
- 2. China Intermediates 2,4,5-Tribromo-1-methyl-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 3. 1H-Imidazole, 2,4,5-tribromo- (CAS 2034-22-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 1-Methylimidazole - Wikipedia [en.wikipedia.org]
- 5. 2,4,5-TRIBROMO-1-METHYL-1H-IMIDAZOLE | 1003-91-4 [chemicalbook.com]

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